molecular formula C11H13NO3 B3105806 2-[Methyl(2-phenylacetyl)amino]acetic acid CAS No. 155256-51-2

2-[Methyl(2-phenylacetyl)amino]acetic acid

Cat. No.: B3105806
CAS No.: 155256-51-2
M. Wt: 207.23 g/mol
InChI Key: BJGKAXRKVQCKOA-UHFFFAOYSA-N
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Description

Contextualization within N-Substituted Amino Acid Chemistry

N-substituted amino acids are a class of molecules where the hydrogen atom on the amino group of a standard amino acid is replaced by another substituent, such as an alkyl or acyl group. google.com This structural modification has profound effects on the chemical and physical properties of the molecule. For instance, N-substitution, particularly N-methylation, is a common strategy employed in nature and synthetic chemistry to modulate the biological activity and conformational properties of peptides and other bioactive molecules. acs.orgmanchester.ac.uk

The introduction of substituents on the nitrogen atom can impart several key characteristics:

Proteolytic Stability: The presence of a group on the nitrogen can sterically hinder the approach of proteases, thereby increasing the resistance of peptides to enzymatic degradation. acs.org

Cell Permeability: N-methylation is known to enhance the membrane permeability of cyclic peptides, a crucial factor for the development of therapeutic agents. acs.org

2-[Methyl(2-phenylacetyl)amino]acetic acid is a derivative of glycine (B1666218), the simplest amino acid. Its structure features two key substitutions on the nitrogen atom: a methyl group (-CH₃) and a phenylacetyl group (-COCH₂C₆H₅). This dual substitution makes it a tertiary amide derivative of glycine, distinguishing it from simpler N-alkyl or N-acyl amino acids. Such modifications are explored for their potential to create novel building blocks for the synthesis of peptidomimetics and other complex organic molecules with tailored properties. acs.orgresearchgate.net

Significance as a Chemical Entity in Organic and Biochemical Research

The significance of this compound in research stems from its identity as a methylated derivative of a known biologically relevant molecule, N-phenylacetylglycine (also known as phenaceturic acid). cymitquimica.comcaymanchem.com N-phenylacetylglycine is a metabolite formed in the liver through the conjugation of phenylacetic acid with glycine. caymanchem.comchemicalbook.com Phenylacetic acid itself can be derived from the metabolism of phenylalanine by gut microbiota. caymanchem.com Given the established biological context of its parent compound, the N-methylated variant, this compound, is a target of interest for comparative biochemical studies.

In organic synthesis , this compound serves as a specialized building block. The presence of the N-methyl group offers a way to fine-tune the properties of synthetic peptides or other polymers into which it might be incorporated. acs.org Its structure allows for further chemical modification at the carboxylic acid terminus, the phenyl ring, or the methylene (B1212753) bridge of the phenylacetyl group, making it a versatile scaffold for constructing libraries of related compounds for screening purposes.

In biochemical research , the compound is valuable for investigating the effects of N-methylation on biological processes. Studies on its parent compound, N-phenylacetylglycine, have explored its role as a potential biomarker for certain metabolic conditions. caymanchem.comchemicalbook.com Research on this compound could therefore elucidate how N-methylation affects the metabolic pathways, transport, and biological interactions of acyl-amino acid conjugates. The structural difference between the parent compound (a secondary amide) and the N-methylated derivative (a tertiary amide) significantly alters properties like hydrogen bonding capability, which can in turn affect interactions with biological macromolecules like enzymes and receptors.

Table 1: Comparison of Physicochemical Properties
PropertyThis compoundN-Phenylacetylglycine (Parent Compound)
Molecular FormulaC₁₁H₁₃NO₃ labscoop.comC₁₀H₁₁NO₃ cymitquimica.comcaymanchem.comscbt.com
Molecular Weight207.23 g/mol labscoop.com193.20 g/mol caymanchem.comscbt.com
Amide TypeTertiarySecondary
Hydrogen Bond Donors1 (from carboxylic acid)2 (from carboxylic acid and N-H)

Scope and Directions of Academic Inquiry

Academic inquiry into this compound is proceeding along several investigative lines, primarily driven by its potential applications in medicinal chemistry and biochemistry.

Synthesis and Characterization: A primary area of research involves the development of efficient and stereoselective synthetic routes to produce the compound and its analogs. Characterizing its solid-state structure, conformational preferences in solution, and other physicochemical properties is fundamental to understanding its behavior.

Peptidomimetic and Polymer Chemistry: Researchers are exploring the incorporation of this N-substituted amino acid into peptide chains to create novel peptidomimetics. acs.org The goal is to study how this specific modification influences the structure, stability, and ultimately, the biological function of the resulting molecules. This research is part of a broader effort to develop peptide-based drugs with improved pharmacological profiles. acs.org

Biochemical and Metabolic Studies: A significant direction of inquiry involves investigating the compound's metabolic fate and biological activity in comparison to its naturally occurring unmethylated counterpart, N-phenylacetylglycine. caymanchem.comchemicalbook.com Research may focus on its interaction with specific enzymes or transport systems and its potential role as a modulator of metabolic pathways. Understanding how N-methylation alters the recognition and processing of acylglycine conjugates by biological systems is a key objective.

Lead Compound Development: The molecule serves as a scaffold for the synthesis of new chemical entities. By modifying the phenylacetyl and acetic acid portions of the molecule, chemists can generate libraries of derivatives for screening against various biological targets, including enzymes and receptors, in the search for new therapeutic agents.

Nomenclature and Structural Representations

Precise identification of a chemical compound is crucial for scientific communication. This compound is identified by a systematic name and various chemical codes and representations that describe its atomic composition and structure.

IUPAC Name: The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is this compound.

CAS Number: The Chemical Abstracts Service (CAS) registry number for this compound is 155256-51-2. labscoop.com

The structural and molecular details are summarized in the table below.

Table 2: Chemical Identifiers for this compound
IdentifierValue
Molecular FormulaC₁₁H₁₃NO₃ labscoop.com
Molecular Weight207.23 g/mol labscoop.com
SMILES (Simplified Molecular-Input Line-Entry System)CN(CC(=O)O)C(=O)Cc1ccccc1
InChI (IUPAC International Chemical Identifier)InChI=1S/C11H13NO3/c1-12(11(14)15)10(13)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,14,15)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[methyl-(2-phenylacetyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12(8-11(14)15)10(13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGKAXRKVQCKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 2 Phenylacetyl Amino Acetic Acid

Hydrolytic Degradation Pathways

Mechanisms of Amide Bond Cleavage under Varied Conditions

The amide bond in N-acylated amino acids is generally stable; however, it can undergo hydrolysis under both acidic and basic conditions, typically requiring heat.

Under basic conditions , a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. The subsequent elimination of the negatively charged nitrogen is difficult due to its poor leaving group ability. Therefore, a proton transfer from the hydroxyl group to the nitrogen likely occurs, followed by the departure of the more stable amine. The resulting carboxylic acid is deprotonated to a carboxylate, making the reaction effectively irreversible under basic conditions.

Research on simple N-acylated amino acid amides has revealed that these compounds can be surprisingly unstable under mild acidic conditions, such as trifluoroacetic acid/water mixtures at room temperature. This instability is influenced by the nature of the acyl group.

Factors Influencing Hydrolytic Stability of N-Acylated Amino Acids

Several factors can influence the rate of hydrolytic cleavage of the amide bond in N-acylated amino acids:

Electronic Effects of the Acyl Group: The electronic properties of the acyl group play a significant role. Electron-rich acyl groups can accelerate the rate of hydrolysis. For 2-[Methyl(2-phenylacetyl)amino]acetic acid, the phenylacetyl group is relatively neutral electronically and is not expected to significantly accelerate hydrolysis compared to electron-rich aromatic acyl groups. The stability of N-acylated amino acid amides has been shown to be predictable based on the Hammett σ value of the substituents on the aromatic ring of the acyl group.

Steric Hindrance: The presence of the N-methyl group introduces some steric bulk around the amide bond, which might slightly hinder the approach of a nucleophile compared to a non-methylated analogue. However, this effect is generally not substantial enough to completely prevent hydrolysis under forcing conditions.

pH and Temperature: As with most hydrolysis reactions, the rate is highly dependent on the pH of the solution and the temperature. Higher temperatures and extremes of pH (either strongly acidic or strongly basic) will significantly increase the rate of amide bond cleavage.

FactorInfluence on Hydrolytic Stability
pH Stability is generally highest near neutral pH. Rate of hydrolysis increases significantly in strongly acidic or basic conditions.
Temperature Higher temperatures accelerate the rate of hydrolysis.
Acyl Group Electronics Electron-donating groups on the acyl moiety can decrease stability (accelerate hydrolysis). Electron-withdrawing groups can increase stability.
Steric Hindrance Increased steric bulk around the amide bond can slightly increase stability by hindering nucleophilic attack.

Derivatization Reactions at the Carboxylic Acid Moiety

The carboxylic acid functionality is a key site for chemical modification of this compound, allowing for the formation of esters and amides.

Esterification Reactions

The carboxylic acid group of this compound can be converted to an ester through several standard methods. One of the most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

Amino acids can be esterified, and this process, known as Fischer esterification, involves the reaction of the carboxylic acid group with an alcohol to yield an ester.

ReagentConditionsProduct
Methanol (B129727), HCl (catalyst)RefluxMethyl 2-[methyl(2-phenylacetyl)amino]acetate
Ethanol, H₂SO₄ (catalyst)RefluxEthyl 2-[methyl(2-phenylacetyl)amino]acetate
Benzyl (B1604629) alcohol, p-TsOH (catalyst)Reflux with Dean-Stark trapBenzyl 2-[methyl(2-phenylacetyl)amino]acetate

Amidation Reactions

The carboxylic acid can also be converted to an amide by reaction with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow and requires high temperatures. Common methods for amide bond formation include:

Conversion to an Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the amide.

Use of Coupling Reagents: A wide variety of coupling reagents are available to facilitate amide bond formation directly from the carboxylic acid and amine. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive intermediate that is then attacked by the amine. Other modern coupling reagents include HATU and PyBOP.

AmineCoupling Reagent/MethodProduct
AmmoniaSOCl₂, then NH₃2-[Methyl(2-phenylacetyl)amino]acetamide
AnilineEDC, HOBtN-Phenyl-2-[methyl(2-phenylacetyl)amino]acetamide
Diethylamine(COCl)₂, then Et₂NHN,N-Diethyl-2-[methyl(2-phenylacetyl)amino]acetamide

Reactions Involving the Phenylacetyl and N-Methylamine Functionalities

The phenylacetyl and N-methylamine portions of the molecule also possess reactive sites.

The phenyl ring of the phenylacetyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The methylene (B1212753) group of the phenylacetyl moiety is benzylic and could potentially be a site for radical halogenation or oxidation under specific conditions.

The N-methylamine functionality, being a tertiary amide, is generally unreactive at the nitrogen atom under standard conditions. The nitrogen lone pair is delocalized into the adjacent carbonyl group, making it non-basic and a poor nucleophile. However, the methyl group itself could potentially be a site for reaction under very harsh conditions, though this is not a common transformation.

In the context of peptide synthesis, the phenylacetyl group has been utilized as a protecting group for amino groups, which can be introduced and removed enzymatically using penicillin acylase. This suggests that the phenylacetyl group in this compound could potentially be cleaved under specific enzymatic conditions.

Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the carbon-hydrogen framework of 2-[Methyl(2-phenylacetyl)amino]acetic acid. Both ¹H and ¹³C NMR spectra provide key insights into the molecule's connectivity.

In ¹H NMR spectroscopy, the chemical environment of each proton is revealed. The phenyl group's five protons typically appear as a multiplet in the aromatic region, approximately between δ 7.2 and 7.4 ppm. The two methylene (B1212753) (CH₂) groups, one from the phenylacetyl moiety and one from the glycine (B1666218) backbone, are expected to appear as distinct singlets. The singlet for the phenylacetyl CH₂ protons is anticipated around δ 3.7 ppm, while the glycine CH₂ protons would be shifted further downfield. The N-methyl (CH₃) group protons are also expected to produce a singlet, typically resonating around δ 2.9-3.0 ppm. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, often above δ 10 ppm, and its position can be highly dependent on the solvent and concentration.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. The spectrum would show signals for the two carbonyl carbons (from the amide and the carboxylic acid), typically in the range of δ 170-180 ppm. The carbons of the phenyl ring would appear between δ 127 and 135 ppm. The methylene and methyl carbons would resonate in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Phenyl C-H 7.2 - 7.4 (multiplet, 5H) 127 - 135
Phenylacetyl CH₂ ~3.7 (singlet, 2H) ~41
Glycine CH₂ ~4.1 (singlet, 2H) ~52
N-CH₃ ~2.9 (singlet, 3H) ~36
Amide C=O - ~171
Carboxylic Acid C=O - ~173

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the specific functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to display several characteristic absorption bands.

A very broad absorption band is predicted in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching bands. The presence of two carbonyl groups would result in strong absorption bands. The C=O stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹, while the C=O stretch of the tertiary amide is anticipated at a lower wavenumber, typically 1630-1660 cm⁻¹. Aliphatic C-H stretching vibrations from the methylene and methyl groups would appear just below 3000 cm⁻¹, while aromatic C-H stretches are found just above 3000 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500 - 3300 (broad)
Aromatic C-H C-H stretch 3010 - 3100
Aliphatic C-H C-H stretch 2850 - 2960
Carboxylic Acid C=O C=O stretch 1700 - 1725
Tertiary Amide C=O C=O stretch 1630 - 1660

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information from the fragmentation patterns of the compound. The molecular formula of this compound is C₁₁H₁₃NO₃, corresponding to a molecular weight of approximately 207.23 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would likely be observed as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 208.24 or as the deprotonated molecule [M-H]⁻ at m/z 206.22.

High-resolution mass spectrometry would confirm the elemental composition. The fragmentation pattern in tandem MS (MS/MS) provides evidence for the compound's structure. A prominent fragment ion is expected at m/z 91, corresponding to the stable tropylium (B1234903) cation [C₇H₇]⁺, which is a hallmark of compounds containing a benzyl (B1604629) group. Other significant fragmentation pathways would include the loss of the carboxyl group (as CO₂H, 45 Da) and cleavage of the amide bond.

Table 3: Predicted Key Fragments in Mass Spectrometry of this compound

Fragment Proposed Structure Predicted m/z
[M+H]⁺ C₁₁H₁₄NO₃⁺ 208.24
[M-H]⁻ C₁₁H₁₂NO₃⁻ 206.22
[M-COOH]⁺ C₁₀H₁₂NO⁺ 162.09
[C₇H₇]⁺ Tropylium cation 91.05

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to the compound's high polarity and low volatility, primarily because of the carboxylic acid group. For GC-MS analysis, derivatization is typically required to convert the non-volatile acid into a more volatile ester, for example, a methyl or silyl (B83357) ester. sigmaaldrich.com This two-step process involves esterification of the carboxyl group followed by analysis of the resulting derivative, which will then be volatile enough to pass through the GC column for separation and subsequent detection by MS.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly suitable technique for the direct analysis of this compound without the need for derivatization. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) is commonly used, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, typically a gradient mixture of water and acetonitrile (B52724) containing a small amount of an acid modifier like formic acid to ensure good peak shape. The eluting compound is then detected by a mass spectrometer, often using an ESI source, which allows for sensitive and selective quantification. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. akjournals.comcrsubscription.com A small amount of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system, which is typically a mixture of a moderately polar solvent like ethyl acetate (B1210297) and a nonpolar solvent like hexane, sometimes with a small amount of acetic acid to suppress the ionization of the carboxylic acid group. The positions of the starting materials and the product can be visualized under UV light, as the phenyl group is UV-active. By comparing the relative intensities of the spots, the extent of the reaction can be estimated. The retention factor (Rf) value is characteristic for the compound in a given solvent system and can be used for identification purposes. akjournals.com

Despite a comprehensive search for crystallographic data, no specific X-ray diffraction studies detailing the solid-state molecular architecture of this compound have been identified in the public domain.

While crystallographic data exists for related compounds, such as other N-acylglycine derivatives and phenylacetic acid derivatives, this information cannot be directly extrapolated to describe the specific solid-state structure of this compound. Each unique molecule crystallizes in a manner dependent on its specific substituent groups and their electronic and steric properties.

Therefore, without experimental X-ray diffraction data for this compound, a detailed and accurate description of its solid-state molecular architecture, as would be presented in a dedicated X-ray crystallography section, cannot be provided at this time. Such an analysis would require the synthesis of a single crystal of the compound and subsequent investigation using X-ray diffraction instrumentation.

Computational Chemistry and Theoretical Modeling of 2 Methyl 2 Phenylacetyl Amino Acetic Acid

Density Functional Theory (DFT) Studies

Comprehensive searches for dedicated Density Functional Theory (DFT) studies on 2-[Methyl(2-phenylacetyl)amino]acetic acid (CAS No. 155256-51-2) did not yield specific scholarly articles detailing its electronic structure, predicted spectroscopic parameters, or reaction pathways. Computational chemistry research tends to focus on molecules with specific known biological activities or material properties that warrant in-depth theoretical investigation. While DFT is a powerful method for such analysis, it appears that this compound has not been the subject of published, in-depth computational studies.

Electronic Structure and Quantum Chemical Properties

There is currently a lack of published research detailing the electronic structure and quantum chemical properties of this compound derived from DFT calculations. Such studies would typically involve the calculation of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) to understand the molecule's reactivity, as well as the generation of a Molecular Electrostatic Potential (MEP) map to identify sites susceptible to electrophilic and nucleophilic attack. Without specific studies, quantitative data on properties like ionization potential, electron affinity, and chemical hardness remain undetermined.

Prediction of Spectroscopic Parameters

No specific computational studies predicting the spectroscopic parameters (such as IR, Raman, or NMR spectra) of this compound using DFT methods were found in the reviewed literature. Theoretical predictions of this nature are valuable for complementing experimental data and aiding in the structural characterization of a compound.

Analysis of Reaction Pathways and Transition States

An analysis of reaction pathways and the characterization of transition states for reactions involving this compound using DFT has not been reported in publicly available scientific literature. This type of analysis is crucial for understanding reaction mechanisms and kinetics, but it has not yet been applied to this specific molecule in a research context.

Molecular Mechanics and Dynamics Simulations

Conformational Analysis

A detailed conformational analysis of this compound using molecular mechanics or other computational methods has not been published. Such an analysis would identify the low-energy conformations of the molecule, which are critical for understanding its biological activity and physical properties. The flexibility of the molecule, particularly around the acetic acid and phenylacetyl groups, suggests a complex conformational landscape that remains to be computationally explored.

Intermolecular Interactions and Crystal Packing Phenomena (e.g., Hirshfeld Surface Analysis)

There are no available crystallographic data or published Hirshfeld surface analyses for this compound. Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis provides insights into the forces that govern crystal packing, such as hydrogen bonds and van der Waals forces, and offers a detailed fingerprint of these interactions. Without experimental crystal structure data (a prerequisite for this analysis), a computational study of its crystal packing phenomena has not been performed.

No Publicly Available Research Found for

Searches were conducted using the compound's systematic name, its Chemical Abstracts Service (CAS) number (155256-51-2), and various alternative names such as N-methyl-N-(2-phenylacetyl)glycine. The search queries focused on identifying studies related to in silico approaches, chemical space exploration, and virtual screening of this specific molecule.

The investigation extended to broader searches on related structures, such as phenylacetic acid derivatives and N-acyl glycine (B1666218) compounds. While these searches yielded numerous publications on the application of computational chemistry and virtual screening to these general classes of molecules, none of them specifically mentioned or provided data for this compound.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or in-depth analysis on the "In Silico Approaches for Chemical Space Exploration and Virtual Screening" of this compound as requested, due to the apparent lack of published research in this specific area.

Biochemical Roles and Metabolic Interconnections of 2 Methyl 2 Phenylacetyl Amino Acetic Acid and Its Analogs

Participation in Amino Acid Metabolic Pathways

Relationship to Phenylalanine Catabolism and Glycine (B1666218) Metabolism

The metabolic pathway of 2-[Methyl(2-phenylacetyl)amino]acetic acid is intrinsically linked to the catabolism of the essential amino acid phenylalanine and the metabolism of glycine. The breakdown of phenylalanine serves as the source for the phenylacetyl group, while glycine or its derivative provides the core amino acid structure.

Phenylalanine catabolism occurs through several pathways. In the primary pathway, the enzyme phenylalanine hydroxylase converts phenylalanine to tyrosine. pnas.org However, alternate pathways become significant when the primary route is impaired, such as in the genetic disorder phenylketonuria (PKU). hmdb.cahmdb.ca In these alternate routes, phenylalanine undergoes transamination to form phenylpyruvate. pnas.org Phenylpyruvate is then further metabolized, primarily through oxidative decarboxylation, to yield phenylacetic acid (PAA). pnas.orghmdb.ca PAA is also a product of gut microbiota metabolism of dietary phenylalanine. acs.orgmdpi.com

To facilitate its excretion from the body, phenylacetic acid is conjugated with an amino acid. This conjugation is a key step in glycine metabolism, representing one of its metabolic fates. nih.gov The specific amino acid used for conjugation varies between species. In most non-primate mammals, PAA is conjugated with glycine to form phenylacetylglycine. royalsocietypublishing.org In humans and other primates, PAA is predominantly conjugated with glutamine to form phenylacetylglutamine (B1677654), although glycine conjugation also occurs. hmdb.caacs.orgroyalsocietypublishing.org

The compound this compound is a methylated derivative of phenylacetylglycine. Its formation would logically follow the conjugation of phenylacetyl-CoA (the activated form of phenylacetic acid) not with glycine, but with its N-methylated counterpart, sarcosine (B1681465) (N-methylglycine). Alternatively, it could potentially be formed through a secondary methylation of the phenylacetylglycine molecule after its initial synthesis.

Key Metabolites in Phenylalanine Catabolism
MetaboliteRole in PathwayPrecursor
PhenylalanineStarting amino acidDietary protein
PhenylpyruvateIntermediatePhenylalanine
Phenylacetic acid (PAA)Key intermediate for conjugationPhenylpyruvate
PhenylacetylglycineConjugated end-productPhenylacetic acid and Glycine
PhenylacetylglutamineMajor conjugated end-product in humansPhenylacetic acid and Glutamine

Enzymatic Conjugation and Cleavage Processes (e.g., Glycine N-acyltransferase)

The formation of N-acylglycines, such as phenylacetylglycine, is an enzymatic process catalyzed by Glycine N-acyltransferase (GLYAT), also known as acyl-CoA:glycine N-acyltransferase. genecards.orgwikipedia.org This enzyme is located in the mitochondria of liver and kidney cells. genecards.orgnih.gov The reaction involves the transfer of an acyl group from an acyl-CoA thioester to the amino group of glycine. wikipedia.org

The body contains several such enzymes with different substrate specificities. For the conjugation of phenylacetic acid, the specific enzyme is phenylacetyl-CoA:glycine N-acyltransferase. nih.govwikipedia.org This enzyme first activates phenylacetic acid to phenylacetyl-CoA, which then serves as the substrate for the transferase. smpdb.ca Bovine liver mitochondria have been found to contain two distinct but related transferases: one specific for benzoyl-CoA and another for phenylacetyl-CoA. nih.gov Glycine is the preferred amino acid acceptor for both enzymes. nih.gov

The formation of this compound would require a modification of this process. It is plausible that a specific acyltransferase could utilize phenylacetyl-CoA as the acyl donor and N-methylglycine (sarcosine) as the acceptor. Alternatively, phenylacetylglycine could be synthesized first and subsequently methylated by a separate N-methyltransferase enzyme. Cleavage of the compound would likely involve amidohydrolases that break the amide bond, releasing phenylacetic acid and N-methylglycine, reversing the conjugation process.

Role as a Metabolic Intermediate or End-Product

Phenylacetylglycine, the non-methylated analog of this compound, is considered a metabolic end-product. mdpi.com Its synthesis serves as a detoxification mechanism, converting phenylacetic acid into a more water-soluble form that can be readily excreted in the urine. mdpi.comgenecards.org This pathway is crucial for managing levels of phenylacetate (B1230308), which can be toxic at high concentrations. hmdb.ca The importance of this pathway is highlighted in individuals with PKU, who excrete large quantities of phenylacetate conjugates in their urine. hmdb.ca

Given its structure, this compound is also presumed to be a metabolic end-product. The addition of the methyl group represents a further modification, likely as part of a Phase II detoxification reaction, preparing the molecule for final elimination from the body. It is not considered a metabolic intermediate that participates in subsequent anabolic or catabolic pathways. Its formation is part of a terminal process to clear phenylacetate derived from phenylalanine metabolism.

Interactions with Enzymes and Biochemical Receptors

Elevated serum levels of both PAGly and PAGln have been associated with an increased risk for cardiovascular diseases. nih.gov Research indicates that these molecules can interact with adrenergic receptors. acs.orgnih.gov Specifically, PAGln has been shown to enhance platelet activation through its interaction with α2A, α2B, and β2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). acs.org Further studies have demonstrated that PAGly can regulate intracellular calcium dynamics in ventricular myocytes by activating adrenergic receptor-mediated signaling. nih.gov It can also blunt the stimulatory effect of other adrenergic agonists, suggesting a modulatory role at these receptors. nih.gov

Based on these findings, it is conceivable that this compound could also interact with adrenergic receptors or other GPCRs. The structural similarity to phenylacetylglycine suggests a potential for similar biological activity. However, the presence of the N-methyl group would alter the molecule's size, polarity, and conformation, which could significantly influence its binding affinity and specificity for these receptors, potentially leading to different physiological effects.

Enzymes in Phenylacetate Conjugation
EnzymeSystematic NameFunctionLocation
Acyl-coenzyme A synthetaseAcid--CoA ligaseActivates phenylacetate to phenylacetyl-CoA. smpdb.caMitochondria
Glycine N-acyltransferase (GLYAT)Acyl-CoA:glycine N-acyltransferaseConjugates acyl-CoA with glycine. wikipedia.orgMitochondria
Glycine N-phenylacetyltransferasePhenylacetyl-CoA:glycine N-phenylacetyltransferaseSpecifically conjugates phenylacetyl-CoA with glycine. wikipedia.orgMitochondria

Synthesis and Characterization of Analogs and Derivatives of 2 Methyl 2 Phenylacetyl Amino Acetic Acid for Research Applications

Structural Modifications at the Phenylacetyl Moiety

Modifications to the phenylacetyl portion of the molecule are explored to understand how changes in steric bulk, electronic properties, and lipophilicity affect biological activity. Research in this area involves introducing various substituents to the phenyl ring or replacing the phenyl group entirely.

One area of investigation is the synthesis of derivatives with substituted phenyl rings. For example, analogs featuring multiple phenyl groups, such as 2-{[3,4,5-triphenyl)phenyl]acetamide, have been prepared through multi-step syntheses. mdpi.com These syntheses can involve coupling reactions to build the complex aromatic structure, followed by conversion to the corresponding acetamide. mdpi.com Another example includes the introduction of halogen atoms, as seen in derivatives of 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid, which significantly alters the electronic and conformational properties of the molecule. cyberleninka.ru

Furthermore, the phenyl ring can be replaced with other aromatic or heteroaromatic systems. A notable example is the synthesis of 2-{4-(1,3-Benzothiazol-2-yl)phenylamino}acetic acid. nih.gov In this derivative, a benzothiazole (B30560) unit is attached to the phenyl ring, creating a more extended and rigid aromatic system. The dihedral angle between the benzothiazole and the benzene (B151609) ring in this compound is minimal, indicating a nearly planar conformation. nih.gov Such modifications can lead to new interactions with biological targets.

Table 1: Examples of Analogs with Phenylacetyl Moiety Modifications

Compound Name Modification Synthetic Approach Highlights Reference
2-{[3,4,5-Triphenyl)phenyl]acetamide Addition of three phenyl substituents to the original phenyl ring. Multi-step synthesis involving construction of the 3,4,5-triphenyltoluene backbone followed by functional group transformations. mdpi.com
Prop-2-yn-1-yl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate Phenylacetyl group is replaced by a 2-((2,6-dichlorophenyl)amino)phenyl)acetyl group. Chloroacetylation of substituted diphenylamine, followed by cyclization and hydrolysis. cyberleninka.rugoogle.com

Variations in the N-Alkyl Substitution Pattern (e.g., N-methyl vs. N-ethyl)

Altering the N-alkyl substituent from a methyl to a larger alkyl group like ethyl, propyl, or butyl can significantly impact the compound's lipophilicity, steric profile, and metabolic stability. These changes are crucial for fine-tuning the molecule's pharmacokinetic and pharmacodynamic properties.

The synthesis of N-alkyl amino acids is a well-established field. monash.edu General methods often involve the reductive alkylation of the parent amino acid with an aldehyde or the nucleophilic substitution of an N-protected amino acid with an alkyl halide. mdpi.com For instance, N-ethyl-N-(phenylacetyl)glycine, the direct N-ethyl analog of the parent compound, has been synthesized and cataloged as a related chemical entity. epa.gov

Comparative studies on N-substituted glycines highlight the influence of the alkyl chain length. Research on the polymerization of N-substituted glycine (B1666218) N-carboxyanhydrides (NNCs) has shown differences in reactivity and side reactions among N-methyl (sarcosine), N-ethyl, and N-butyl glycine derivatives. researchgate.netfigshare.com These studies reveal that the size of the N-alkyl group can influence the propensity for side reactions, such as the formation of 1,4-dialkylpiperazine-2,5-diones. figshare.com While this research focuses on polymer synthesis, the underlying chemical principles regarding the reactivity of N-alkylated glycines are relevant to the synthesis and stability of their N-phenylacetylated counterparts. The synthesis of a range of N-alkyl glycine derivatives, from propyl to octyl, has been achieved through green chemistry approaches, demonstrating the accessibility of diverse analogs for further research. researchgate.net

Table 2: Comparison of N-Alkyl Glycine Derivatives

N-Alkyl Group Key Research Findings/Synthetic Notes Reference
Methyl (Sarcosine) Prone to side reactions (dimerization to piperazinediones) during polymerization under certain conditions. Most broadly applied method for synthesis involves N-methylating N-acyl amino acids with sodium hydride and methyl iodide. monash.edufigshare.com
Ethyl Exhibits different polymerization kinetics compared to the methyl analog; well-controlled polymerization is achievable. figshare.com
Butyl Used in the synthesis of thermoresponsive copolypeptoids; demonstrates how longer alkyl chains can impart specific physical properties. researchgate.net

| Various (Propyl, Butyl, Hexyl, etc.) | A range of N-substituted glycine derivatives have been synthesized using green methods, often reacting an alkyl amine with chloroacetic acid in an aqueous medium. | mdpi.comresearchgate.net |

Derivatives with Modified Carboxylic Acid Groups (e.g., Esters, Amides, Hydrazides)

The carboxylic acid group is a primary site for modification to create prodrugs, alter solubility, or introduce new functional groups for conjugation. Esters, amides, and hydrazides are common derivatives that can modulate the parent compound's chemical and biological characteristics. libretexts.orglibretexts.org

Esters: Esterification of the carboxylic acid, for example, to a methyl or ethyl ester, is a common strategy to increase lipophilicity and cell membrane permeability. A general and efficient method for preparing amino acid methyl esters involves the reaction of the amino acid with methanol (B129727) in the presence of trimethylchlorosilane. nih.gov Specifically, the methyl ester of the closely related N-(phenylacetyl)glycine has been synthesized and characterized. nist.govnih.gov The synthesis of more complex esters, such as the propargyl ester of a dichlorophenyl-substituted analog, has also been reported, which introduces a reactive alkyne handle for further chemical modification via click chemistry. cyberleninka.ru

Amides: Amide derivatives are synthesized to explore interactions with biological targets and to improve metabolic stability, as the amide bond is generally more resistant to hydrolysis than an ester bond. Amides can be formed by activating the carboxylic acid (e.g., as an acyl chloride) and reacting it with an appropriate amine. utexas.edu The synthesis of N-alkyl glycine amides has been explored for various applications. nih.gov For instance, 2-[(3,4,5-triphenyl)phenyl]acetamide was synthesized from its corresponding nitrile precursor under acidic conditions. mdpi.com

Hydrazides: While less common, hydrazides can be prepared from the corresponding esters by reaction with hydrazine (B178648). This functional group can act as a precursor for synthesizing various heterocyclic compounds or as a reactive handle for bioconjugation.

Table 3: Examples of Carboxylic Acid Derivatives

Derivative Type General Synthetic Method Example Compound (from related structures) Reference
Esters Reaction of the carboxylic acid with an alcohol under acidic conditions or using reagents like trimethylchlorosilane. Methyl 2-[(2-phenylacetyl)amino]acetate nih.govnih.gov
Amides Activation of the carboxylic acid followed by reaction with an amine. 2-[(3,4,5-Triphenyl)phenyl]acetamide mdpi.comnih.gov

| Hydrazides | Reaction of an ester derivative with hydrazine hydrate. | Not specified in search results, but a standard chemical transformation. | utexas.edu |

Comparative Studies with Closely Related N-Acylated Amino Acids (e.g., N-(Phenylacetyl)glycine)

Comparing 2-[Methyl(2-phenylacetyl)amino]acetic acid with its non-N-methylated counterpart, N-(Phenylacetyl)glycine (also known as phenaceturic acid), provides valuable insights into the role of the N-methyl group. N-(Phenylacetyl)glycine is a known metabolite of phenylacetic acid in humans.

The primary structural difference is the presence of a methyl group on the amide nitrogen. This seemingly minor change has significant chemical consequences. The N-methyl group in this compound replaces the hydrogen atom present on the nitrogen of N-(Phenylacetyl)glycine. As a result, the N-methylated compound loses a hydrogen bond donor, which can alter its binding interactions with biological macromolecules and its crystal packing.

This structural change also affects the physicochemical properties of the molecule. The addition of the methyl group increases the lipophilicity of the compound. For instance, the calculated logP (a measure of lipophilicity) for this compound is approximately 1.2, whereas for N-(Phenylacetyl)glycine, it is lower, around 0.5. This difference in lipophilicity can influence properties such as aqueous solubility, membrane permeability, and metabolic pathways.

N-(Phenylacetyl)glycine itself is an acyl glycine, a class of compounds that are typically minor metabolites of fatty acids but can be elevated in certain inborn errors of metabolism. hmdb.ca It is formed through the conjugation of phenylacetic acid with glycine. hmdb.ca The study of such N-acylated amino acids is an active area of research, as they are recognized as a large family of signaling molecules with diverse biological roles. mdpi.comnih.govnih.gov

Table 4: Physicochemical Comparison

Compound Structure Key Differences & Properties Reference
This compound Phenylacetyl group attached to N-methyl glycine - Contains N-methyl group- One hydrogen bond donor- Higher lipophilicity (logP ≈ 1.2)

| N-(Phenylacetyl)glycine (Phenaceturic Acid) | Phenylacetyl group attached to glycine | - Lacks N-methyl group (has N-H bond)- Two hydrogen bond donors- Lower lipophilicity (logP ≈ 0.5)- Human metabolite of phenylacetic acid | nih.gov |

Emerging Research Directions and Unexplored Academic Avenues

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of N-acyl amino acids often involves methods like the Schotten-Baumann reaction, which utilizes acyl chlorides and operates under alkaline conditions. While effective, these methods can present environmental and safety challenges due to the use of hazardous reagents and the generation of stoichiometric byproducts. The development of novel and greener synthetic routes for 2-[Methyl(2-phenylacetyl)amino]acetic acid is a critical area for future research.

Current Synthetic Approaches:

The synthesis of N-acyl amino acids can be broadly categorized into chemical and enzymatic methods. Chemical syntheses, while versatile, often require harsh conditions and protecting group strategies. A common approach involves the acylation of sarcosine (B1681465) with phenylacetyl chloride.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

MethodologyDescriptionAdvantagesDisadvantages
Schotten-Baumann Reaction Reaction of phenylacetyl chloride with sarcosine in the presence of a base.High yield, well-established.Use of corrosive acyl chlorides, generation of salt waste.
Amide Coupling Reactions Use of coupling agents (e.g., DCC, EDC) to facilitate the reaction between phenylacetic acid and sarcosine.Milder conditions than acyl chlorides.Expensive reagents, formation of urea (B33335) byproducts.
Enzymatic Synthesis Utilization of enzymes, such as lipases, to catalyze the amidation reaction.High selectivity, mild reaction conditions, environmentally benign.Enzyme cost and stability, often lower reaction rates.
Direct Amidation Catalytic direct condensation of phenylacetic acid and sarcosine.Atom-economical, reduced waste.Often requires high temperatures and specialized catalysts.

Future research should focus on optimizing enzymatic and direct amidation methods. The exploration of novel biocatalysts and the development of efficient, recyclable heterogeneous catalysts for direct amidation could provide more sustainable and economically viable pathways to this compound.

Advanced Spectroscopic and Computational Integration for Deeper Understanding

A thorough understanding of the structural and electronic properties of this compound is paramount for predicting its behavior and designing potential applications. The integration of advanced spectroscopic techniques with computational modeling offers a powerful synergistic approach to achieve this.

Spectroscopic Characterization:

The primary spectroscopic techniques for characterizing this compound would be Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl group attached to the nitrogen, the methylene (B1212753) protons of the glycine (B1666218) backbone, the methylene protons of the phenylacetyl group, and the aromatic protons of the phenyl ring. The chemical shifts of the methylene protons adjacent to the amide nitrogen can be sensitive to the conformational dynamics of the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide valuable information on the carbon framework, with distinct signals for the carbonyl carbons of the amide and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the amide and carboxylic acid groups, typically in the range of 1600-1750 cm⁻¹. The N-H stretching vibration, present in primary and secondary amides, is absent here due to the tertiary nature of the amide bond.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR Phenyl protons (multiplet, ~7.2-7.4 ppm), CH₂ (phenylacetyl, singlet, ~3.7 ppm), CH₂ (glycine, singlet, ~4.1 ppm), N-CH₃ (singlet, ~2.9 ppm), COOH (broad singlet, variable)
¹³C NMR C=O (amide, ~170 ppm), C=O (acid, ~173 ppm), Aromatic carbons (~127-135 ppm), CH₂ (phenylacetyl, ~42 ppm), CH₂ (glycine, ~50 ppm), N-CH₃ (~36 ppm)
FTIR (cm⁻¹) O-H stretch (broad, ~2500-3300), C-H stretch (aromatic, ~3000-3100), C-H stretch (aliphatic, ~2850-2960), C=O stretch (acid, ~1700-1730), C=O stretch (amide, ~1630-1660), C=C stretch (aromatic, ~1450-1600)

Computational Modeling:

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deeper insights into the molecular structure, vibrational frequencies, and electronic properties. Such studies can be used to:

Predict and assign vibrational spectra.

Determine the conformational landscape and identify low-energy conformers.

Calculate electronic properties like molecular electrostatic potential (MEP) maps, and frontier molecular orbitals (HOMO-LUMO) to understand reactivity.

The integration of experimental spectroscopic data with computational results can lead to a more robust and detailed understanding of the molecule's behavior at a fundamental level.

Investigation of Supramolecular Assemblies and Material Science Applications

The presence of both hydrogen bond donating (carboxylic acid) and accepting (amide and carboxylic carbonyls) groups, along with an aromatic ring capable of π-π stacking, suggests that this compound could participate in the formation of supramolecular assemblies. The self-assembly of N-acyl amino acids into various nanostructures, such as fibers, ribbons, and gels, is a well-documented phenomenon. nih.govd-nb.info

Potential for Supramolecular Chemistry:

The interplay of hydrogen bonding between the carboxylic acid groups and π-π stacking interactions between the phenyl rings could lead to the formation of ordered structures in the solid state or in specific solvents. The N-methylation prevents the formation of the N-H···O=C hydrogen bonds typically seen in secondary amides, which could lead to unique packing arrangements compared to its non-methylated counterpart.

Unexplored Avenues in Material Science:

Hydrogel Formation: Investigation into the ability of this compound and its derivatives to form hydrogels under specific conditions (e.g., pH, temperature, presence of additives). Such materials could have applications in drug delivery and tissue engineering.

Crystal Engineering: A detailed study of the single-crystal X-ray diffraction of this compound would reveal its solid-state packing and the nature of the intermolecular interactions, which is fundamental for crystal engineering and the design of new materials with desired properties.

Surface Modification: N-acyl amino acids are known for their surfactant properties. The specific properties of this compound as a surfactant or its potential for modifying surfaces could be an interesting area of exploration.

Q & A

Q. What are the primary synthetic routes for 2-[Methyl(2-phenylacetyl)amino]acetic acid, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic acylation of glycine derivatives. A common method involves reacting glycine with methyl 2-phenylacetyl chloride under alkaline conditions, followed by acidification to precipitate the product. Key parameters include maintaining a pH of 8–9 during the reaction to enhance nucleophilicity and using anhydrous solvents (e.g., THF) to minimize hydrolysis . Yield optimization (~80%) is achieved by controlling stoichiometry (1:1.2 molar ratio of glycine to acyl chloride) and temperature (0–5°C to suppress side reactions).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the methyl and phenylacetyl substituents. The methyl group adjacent to the acetamide moiety typically resonates at δ 3.2–3.4 ppm, while the phenyl protons appear as a multiplet at δ 7.2–7.4 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 221.1 (C11_{11}H13_{13}NO3_3) with fragmentation patterns indicating loss of CO2_2 (44 Da) and phenylacetyl groups .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm validate purity (>95%) using a mobile phase of acetonitrile/water (60:40, 0.1% TFA) .

Q. What are the key solubility and stability considerations for this compound in biological assays?

The compound exhibits limited aqueous solubility (0.5 mg/mL in water at 25°C) but dissolves readily in DMSO or methanol. Stability studies indicate degradation under prolonged UV exposure (>48 hours), necessitating storage in amber vials at −20°C. Buffered solutions (pH 6–8) show no significant hydrolysis over 72 hours .

Advanced Research Questions

Q. How do intermolecular interactions in co-crystals influence its structural and functional properties?

Co-crystallization with pyridine derivatives (e.g., 2-[(E)-hydrazinylidene]pyridine) reveals O–H⋯N hydrogen bonding between the carboxylic acid and pyridine nitrogen, stabilizing planar supramolecular layers. X-ray diffraction data (e.g., space group Pca21, a = 11.740 Å, b = 4.641 Å) show interlayer C–H⋯O interactions, contributing to a 3D network with thermal stability up to 370 K . Torsional angles (e.g., C1–C7–C8–O2 = 25.4°) highlight conformational flexibility, which may affect bioavailability .

Q. What experimental strategies resolve contradictions in metabolic pathway data for this compound?

Discrepancies in reported metabolic products (e.g., phenylacetylglutamine vs. direct renal excretion) are addressed via isotopic tracing (e.g., 14^{14}C-labeled compound) combined with LC-MS/MS. Rat hepatocyte assays show CYP450-mediated oxidation (major) and glycine conjugation (minor), suggesting species-specific metabolism. Contradictions arise from differences in enzyme isoforms (e.g., human vs. rodent CYP3A4 activity) .

Q. How can computational modeling predict its interaction with biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify binding affinities to metabolic enzymes like glycine N-acyltransferase. Key interactions include:

  • Hydrogen bonding between the acetamide carbonyl and Arg122.
  • π-Stacking of the phenyl group with Phe256. Free energy calculations (MM-PBSA) yield ΔG = −8.2 kcal/mol, suggesting moderate inhibitory potential .

Q. What are the challenges in designing enantioselective syntheses, and how are they mitigated?

Racemization at the methyl-substituted nitrogen occurs under basic conditions. Strategies include:

  • Using chiral auxiliaries (e.g., (R)-BINOL) to induce asymmetry during acylation.
  • Enzymatic resolution with lipases (e.g., Candida antarctica) for kinetic separation (ee >90%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.